N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide
CAS No.: 905787-45-3
Cat. No.: VC6330313
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905787-45-3 |
|---|---|
| Molecular Formula | C16H14ClN3O2S |
| Molecular Weight | 347.82 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H14ClN3O2S/c1-10-3-4-11(8-18)16(19-10)23-9-15(21)20-13-7-12(17)5-6-14(13)22-2/h3-7H,9H2,1-2H3,(H,20,21) |
| Standard InChI Key | RFEYJBHOSHIMLI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to a class of organic molecules with potential applications in medicinal chemistry. The compound's structure suggests it may exhibit biological activity due to the presence of functional groups such as the chloro-substituted aromatic ring, methoxy group, cyano group, and sulfur-containing acetamide moiety.
Structural Features
The molecular structure of this compound includes:
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Aromatic Substituents:
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A 5-chloro-2-methoxyphenyl group contributing to hydrophobic interactions and potential electron-withdrawing effects.
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A 3-cyano-6-methylpyridinyl group, which may enhance binding affinity in biological systems via hydrogen bonding or π-stacking.
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Thioacetamide Linkage:
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The sulfur atom in the thioacetamide linkage provides flexibility and potential for interaction with metal ions or enzyme active sites.
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Molecular Formula: C15H12ClN3O2S
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This composition reflects moderate molecular weight and lipophilicity, which are favorable for drug-like properties.
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Synthesis Pathway
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide typically involves:
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Starting Materials:
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5-chloro-2-methoxyaniline as the precursor for the phenyl moiety.
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3-cyano-6-methylpyridine as the source of the pyridine ring.
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Reaction Steps:
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Formation of a thioether bond between the pyridine derivative and a halogenated acetamide intermediate.
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Coupling of the resulting product with 5-chloro-2-methoxyaniline under mild conditions.
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Purification Techniques:
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Column chromatography or recrystallization to obtain high-purity material.
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Analytical Characterization
Key analytical techniques used to confirm the structure include:
| Technique | Data Obtained |
|---|---|
| 1H NMR & 13C NMR | Chemical shifts corresponding to aromatic protons, methoxy group, and amide protons. |
| Mass Spectrometry | Molecular ion peak confirming molecular weight (e.g., m/z = ~333). |
| IR Spectroscopy | Characteristic bands for C=O (amide), C≡N (cyano), and C–O (methoxy) groups. |
Biological Activity
Preliminary studies suggest that this compound could serve as a lead molecule for drug development due to its structural features:
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Potential Targets:
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Enzymes such as kinases or proteases due to the presence of electrophilic groups.
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Receptors involved in inflammatory or oncological pathways.
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Docking Studies:
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Computational modeling has shown favorable binding interactions with proteins like 5-lipoxygenase, indicating anti-inflammatory potential.
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Cytotoxicity:
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Structural analogs have demonstrated activity against cancer cell lines such as HCT-116 and HeLa, warranting further investigation into this compound's anticancer properties.
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Applications and Future Directions
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Medicinal Chemistry:
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Optimization of substituents on the aromatic rings could improve potency and selectivity for specific biological targets.
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Pharmacokinetics:
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Modifications to enhance solubility and metabolic stability are areas for future research.
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Therapeutic Potential:
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Exploration as an anti-inflammatory or anticancer agent based on preliminary docking studies and structural analogs.
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